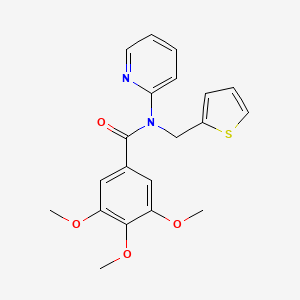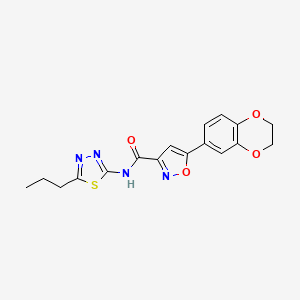![molecular formula C22H20FN3O3 B11342750 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11342750.png)
7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethoxyphenyl and fluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions often require the use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in dry dichloromethane under an ice-bath followed by the addition of perchloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce fully hydrogenated quinazolinone compounds.
科学的研究の応用
7-(3,4-Dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition or apoptosis induction.
類似化合物との比較
Similar Compounds
- 7-(3,4-Dimethoxyphenyl)-2-[(3-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 7-(3,4-Dimethoxyphenyl)-2-[(4-chlorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 7-(3,4-Dimethoxyphenyl)-2-[(4-bromophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its binding affinity to molecular targets and improve its metabolic stability compared to similar compounds with different substituents .
特性
分子式 |
C22H20FN3O3 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
7-(3,4-dimethoxyphenyl)-2-(4-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20FN3O3/c1-28-20-8-3-13(11-21(20)29-2)14-9-18-17(19(27)10-14)12-24-22(26-18)25-16-6-4-15(23)5-7-16/h3-8,11-12,14H,9-10H2,1-2H3,(H,24,25,26) |
InChIキー |
BLGXQRFBZYKAFS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11342672.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11342680.png)
![5-(3,4-dimethylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11342690.png)
![8-(2,5-dimethoxyphenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11342698.png)
![(3-Chloro-4-methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11342704.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11342705.png)
![[5-(3-Fluoro-4-methylphenyl)-1,2-oxazol-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11342708.png)
![N-(4-ethoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11342722.png)
![(2-Bromophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11342726.png)

![3-(furan-2-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11342732.png)
![5-(3-fluoro-4-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11342745.png)
